methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nicotinate moiety, a hydrazino group, and a methylphenoxyacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate typically involves multiple steps. One common method involves the reaction of 2-methylphenoxyacetic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with carbon disulfide and methyl iodide to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or by interacting with other key residues. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(((4-methylphenoxy)acetyl)amino)benzoate
- Methyl 4-(((3,5-dimethylphenoxy)acetyl)amino)benzoate
- Methyl 3-(((2,6-dimethylphenoxy)acetyl)amino)benzoate
Uniqueness
methyl 2-({[2-(2-methylphenoxy)acetohydrazido]methanethioyl}amino)pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazino and carbonothioyl groups, in particular, contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[[[2-(2-methylphenoxy)acetyl]amino]carbamothioylamino]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-11-6-3-4-8-13(11)25-10-14(22)20-21-17(26)19-15-12(16(23)24-2)7-5-9-18-15/h3-9H,10H2,1-2H3,(H,20,22)(H2,18,19,21,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYRLSROMMCLJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=S)NC2=C(C=CC=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.